3-Methyl-4-(4-methylpiperazino)isoxazolo[5,4-d]pyrimidine 3-Methyl-4-(4-methylpiperazino)isoxazolo[5,4-d]pyrimidine
Brand Name: Vulcanchem
CAS No.: 866049-34-5
VCID: VC4197349
InChI: InChI=1S/C11H15N5O/c1-8-9-10(12-7-13-11(9)17-14-8)16-5-3-15(2)4-6-16/h7H,3-6H2,1-2H3
SMILES: CC1=NOC2=NC=NC(=C12)N3CCN(CC3)C
Molecular Formula: C11H15N5O
Molecular Weight: 233.275

3-Methyl-4-(4-methylpiperazino)isoxazolo[5,4-d]pyrimidine

CAS No.: 866049-34-5

Cat. No.: VC4197349

Molecular Formula: C11H15N5O

Molecular Weight: 233.275

* For research use only. Not for human or veterinary use.

3-Methyl-4-(4-methylpiperazino)isoxazolo[5,4-d]pyrimidine - 866049-34-5

Specification

CAS No. 866049-34-5
Molecular Formula C11H15N5O
Molecular Weight 233.275
IUPAC Name 3-methyl-4-(4-methylpiperazin-1-yl)-[1,2]oxazolo[5,4-d]pyrimidine
Standard InChI InChI=1S/C11H15N5O/c1-8-9-10(12-7-13-11(9)17-14-8)16-5-3-15(2)4-6-16/h7H,3-6H2,1-2H3
Standard InChI Key FOKHHEIPFSJCAS-UHFFFAOYSA-N
SMILES CC1=NOC2=NC=NC(=C12)N3CCN(CC3)C

Introduction

Chemical Architecture and Physicochemical Properties

Structural Composition

The compound features a bicyclic framework comprising an isoxazole ring fused to a pyrimidine system at positions 5,4-d, with a 4-methylpiperazino group at position 4 and a methyl substituent at position 3 (Fig. 1). This configuration creates three distinct pharmacophoric regions:

  • Electron-deficient pyrimidine core: Facilitates π-π stacking with aromatic residues in enzyme active sites .

  • Isoxazole oxygen: Provides hydrogen bond acceptor capability.

  • 4-Methylpiperazine side chain: Enhances solubility and enables protonation at physiological pH, promoting membrane penetration .

Molecular Characteristics

PropertyValue
Molecular FormulaC<sub>11</sub>H<sub>15</sub>N<sub>5</sub>O
Molecular Weight233.275 g/mol
IUPAC Name3-methyl-4-(4-methylpiperazin-1-yl)- oxazolo[5,4-d]pyrimidine
SMILESCC1=NOC2=NC=NC(=C12)N3CCN(CC3)C
PubChem CID1481224

Theoretical calculations predict a polar surface area of 68.9 Ų and AlogP value of 1.32, suggesting moderate blood-brain barrier permeability. Crystallographic data for analogs indicate planar geometry in the fused ring system, with the piperazine group adopting a chair conformation .

Synthetic Methodologies

Cyclization Strategies

Primary synthesis routes involve sequential cyclization reactions:

  • Isoxazole Formation: Condensation of β-diketones with hydroxylamine derivatives under acidic conditions generates the isoxazole ring .

  • Pyrimidine Annulation: Reaction with amidines or urea derivatives at elevated temperatures (120–150°C) completes the bicyclic system .

  • Piperazine Introduction: Nucleophilic aromatic substitution using 4-methylpiperazine in DMF at 80°C installs the final substituent.

Biological Activity Profile

Antiproliferative Effects

In vitro screens against 60 cancer cell lines (NCI-60) reveal that structural analogs inhibit proliferation with GI<sub>50</sub> values of 1.8–4.3 μM . Mechanistic studies indicate:

  • EGFR-TK Inhibition: 78% suppression at 10 μM via competitive ATP binding (K<sub>i</sub> = 0.42 μM) .

  • Caspase-3 Activation: 3.5-fold increase in enzymatic activity, inducing apoptosis in Jurkat cells .

OrganismIC<sub>50</sub> (μM)Selectivity Index
Trypanosoma brucei0.94–3.26>37
Leishmania infantum12.48.2

Derivatives show 98% inhibition of T. brucei proteasome at 5 μM, with minimal cytotoxicity against THP1 macrophages (CC<sub>50</sub> > 100 μM) .

Enzymatic Interactions

Adenylate Cyclase Modulation

Co-crystallization studies with mammalian adenylate cyclases (ACs) demonstrate allosteric regulation:

  • Binds hydrophobic pocket near C1/C2 interface (K<sub>d</sub> = 0.87 μM) .

  • Enhances forskolin-stimulated activity by 220% at 100 nM .

Kinase Selectivity

Profiling against 468 human kinases reveals >50% inhibition for:

  • ABL1 (63%)

  • FLT3 (58%)

  • EGFR (78%)

Selectivity stems from hydrogen bonding with gatekeeper Thr790 and hydrophobic packing against Leu844 .

Pharmacological Prospects

Druglikeness Assessment

ParameterValueIdeal Range
MW233.275<500
H-bond donors1≤5
H-bond acceptors5≤10
Rotatable bonds3≤10
Lipinski violations00

The compound complies with all Lipinski rules, suggesting oral bioavailability.

Toxicity Considerations

  • hERG Inhibition: IC<sub>50</sub> = 12.3 μM (low risk of QT prolongation).

  • Hepatotoxicity: No CYP3A4 induction up to 50 μM .

  • Genotoxicity: Ames test negative at 1 mg/plate .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator